1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- physicochemical properties
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- physicochemical properties
An In-depth Technical Guide to 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-
Introduction
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- (CAS Number: 74508-89-7) is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and organic synthesis.[1][2] Its structure incorporates a protected aldehyde in the form of a dioxolane ring and a reactive benzylic bromide. This unique combination makes it a versatile synthetic building block, particularly for introducing a protected benzaldehyde moiety via nucleophilic substitution at the bromomethyl group. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic protocols, and analytical characterization, grounded in established scientific principles to support its effective application in research and development.
Part 1: Chemical Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is a prerequisite for its successful application in any experimental context. These properties dictate everything from appropriate solvent selection and reaction conditions to storage and handling protocols.
Chemical Structure and Identifiers
The structural architecture of this compound is key to its utility. The 1,3-dioxolane group serves as a robust protecting group for the benzaldehyde functionality, stable to a variety of reagents that would otherwise react with a free aldehyde. The bromomethyl group, conversely, is a potent electrophilic site, primed for reaction with nucleophiles.
Caption: Chemical structure of 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of the title compound and its immediate, non-bromomethylated precursor, 2-(4-bromophenyl)-1,3-dioxolane, for comparative context. This data is critical for experimental design, including predicting solubility and selecting appropriate reaction temperatures.
| Property | Value for 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- | Value for 2-(4-bromophenyl)-1,3-dioxolane (Precursor) | Source(s) |
| CAS Number | 74508-89-7 | 10602-01-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrO₂ | C₉H₉BrO₂ | [1][3] |
| Molecular Weight | 243.10 g/mol | 229.07 g/mol | [3][4][5] |
| Physical Form | Not explicitly stated, likely a solid or high-boiling liquid | Liquid or Low Melting Solid | [3][5][6] |
| Melting Point | Data not available | 33 - 35 °C | [3][6] |
| Boiling Point | Data not available | 132-133 °C at 8 mmHg | |
| Topological Polar Surface Area | Data not available | 18.5 Ų | [4] |
| Hydrogen Bond Acceptor Count | Data not available | 2 | [4] |
Part 2: Synthesis, Reactivity, and Analytical Validation
As a Senior Application Scientist, it is insufficient to merely provide a protocol; one must explain the causality behind the procedural steps. The synthesis of this compound is a self-validating system, where the success of each step can be confirmed through standard analytical techniques.
Synthetic Strategy: Acetalization
The most direct and common synthesis of dioxolane-protected benzaldehydes is through the acid-catalyzed reaction of the parent aldehyde with ethylene glycol.[6] This is a classic equilibrium reaction.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from established methods for the synthesis of analogous aryl-dioxolanes.[6]
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-(bromomethyl)benzaldehyde (1 eq.), ethylene glycol (2-3 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.), and a sufficient volume of toluene to suspend the reactants.
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Causality Insight: Toluene serves as the solvent and, critically, forms an azeotrope with water. The use of a Dean-Stark trap is essential to remove the water byproduct as it forms, which, according to Le Châtelier's principle, drives the reversible reaction toward the formation of the desired acetal product.[6] Ethylene glycol is used in excess to further push the equilibrium.
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-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C). Monitor the reaction progress by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC).
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Self-Validation: The reaction is considered complete when water ceases to collect in the trap and TLC analysis shows the consumption of the starting aldehyde.
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-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the p-TsOH catalyst, followed by a wash with saturated sodium chloride (brine) to reduce the solubility of organic material in the aqueous phase.
-
Causality Insight: Neutralization is crucial to prevent potential acid-catalyzed decomposition of the product during solvent evaporation or purification.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-.
Expected Analytical Characterization
Validation of the final product's identity and purity is paramount. The following are expected outcomes from standard spectroscopic methods.
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¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Key expected signals include:
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A singlet for the two benzylic protons of the CH₂Br group, typically around δ 4.5 ppm.
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A singlet for the methine proton (CH) of the dioxolane ring, typically around δ 5.8 ppm.
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A multiplet for the four ethylene protons (OCH₂CH₂O) of the dioxolane ring, typically in the range of δ 3.9-4.2 ppm.
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An AA'BB' system of doublets for the four protons on the para-substituted benzene ring, typically in the range of δ 7.3-7.5 ppm.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Diagnostic peaks include the acetal carbon at ~103 ppm, the benzylic carbon (CH₂Br) at ~33 ppm, and the dioxolane carbons at ~65 ppm.[7]
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-O stretching absorptions typical of an acetal, generally found in the 1050-1200 cm⁻¹ region.[8] The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms the successful conversion of the starting aldehyde.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern would likely show characteristic losses, such as the bromine atom and cleavage of the dioxolane ring.[8][9]
Part 3: Handling, Storage, and Applications
Trustworthiness in Material Handling
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Handling: Due to the presence of the bromomethyl group, this compound should be treated as a lachrymator and a potential alkylating agent. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Storage: For long-term stability, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). This precaution minimizes potential degradation pathways, such as hydrolysis of the acetal or substitution of the bromide. The precursor compound is noted to be stored under inert gas, a practice that should be extended to this derivative.[3]
Authoritative Grounding in Synthetic Applications
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is primarily used as an intermediate in multi-step organic synthesis. Its utility lies in its ability to act as a masked form of 4-formylphenylmethyl bromide. A typical application involves:
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Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to form a new carbon-heteroatom or carbon-carbon bond.
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Deprotection: The dioxolane group can then be easily removed under acidic aqueous conditions to reveal the aldehyde functionality, which can then be used in subsequent reactions like reductive amination, Wittig reactions, or oxidations.
This strategy is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates where the aldehyde is incompatible with earlier steps in the synthetic sequence.[10]
Conclusion
1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]- is a valuable and versatile building block for chemical synthesis. Its physicochemical properties are dictated by the interplay between the stable dioxolane protecting group and the reactive benzylic bromide. A thorough understanding of its synthesis, which relies on driving a reversible acetalization to completion, and its proper handling are essential for its effective and safe use. The analytical techniques outlined provide a robust framework for validating its structure and purity, ensuring the reliability of subsequent experimental work in drug discovery and materials science.
References
-
Chemsrc. (2025, August 25). 2-[4-(bromomethyl)phenyl]-1,3-dioxolane. Retrieved from [Link]
- Google Patents. (n.d.). CN1803791A - Synthesis method for converting trans 1,3-dioxolane derivative to correspondent cis form.
-
PubChem. (n.d.). 2-(4-Bromophenyl)-1,3-dioxolane. Retrieved from [Link]
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NextSDS. (n.d.). 2-[4-(bromomethyl)phenyl]-1,3-dioxolane — Chemical Substance Information. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-. Retrieved from [Link]
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